molecular formula C21H21Cl2N5O3S B286121 3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE

3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE

Cat. No.: B286121
M. Wt: 494.4 g/mol
InChI Key: QAJIPFNYKABQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorobenzene, triazole, and methoxyaniline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic compound, followed by reduction to form an amine.

    Acylation and Cyclization: The amine is then acylated and cyclized to form the triazole ring.

    Thioether Formation: The triazole intermediate is reacted with a thioether to introduce the sulfur-containing moiety.

    Final Coupling: The final step involves coupling the triazole intermediate with 3,4-dichlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-N-methylaniline: A simpler analog with similar structural features.

    1,2,4-Triazole Derivatives: Compounds with the triazole ring but different substituents.

    Methoxyaniline Derivatives: Compounds with the methoxyaniline moiety but different additional groups.

Uniqueness

3,4-DICHLORO-N-{[5-({[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is unique due to its combination of dichlorobenzene, triazole, and methoxyaniline moieties, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H21Cl2N5O3S

Molecular Weight

494.4 g/mol

IUPAC Name

3,4-dichloro-N-[[5-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C21H21Cl2N5O3S/c1-12-4-7-17(31-3)16(8-12)25-19(29)11-32-21-27-26-18(28(21)2)10-24-20(30)13-5-6-14(22)15(23)9-13/h4-9H,10-11H2,1-3H3,(H,24,30)(H,25,29)

InChI Key

QAJIPFNYKABQRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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